molecular formula C6H9N4NaO2 B13448606 Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate

Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B13448606
M. Wt: 192.15 g/mol
InChI Key: MAYIKJSFWOSJNS-UHFFFAOYSA-M
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Description

Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of dimethylamine with appropriate triazole precursors under controlled conditions. One common method involves the nucleophilic addition of dimethylamine to a triazole carboxylate precursor, followed by the introduction of sodium ions to form the final compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives and other heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: Another compound with a dimethylamino group, used in the preparation of surfactants.

    Dimethylamine: A simpler amine with similar reactivity but different applications.

    N,N-Dimethylenamino: A related compound used as a building block in organic synthesis.

Uniqueness

Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to its triazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9N4NaO2

Molecular Weight

192.15 g/mol

IUPAC Name

sodium;5-(dimethylamino)-4-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C6H10N4O2.Na/c1-9(2)6-8-7-4(5(11)12)10(6)3;/h1-3H3,(H,11,12);/q;+1/p-1

InChI Key

MAYIKJSFWOSJNS-UHFFFAOYSA-M

Canonical SMILES

CN1C(=NN=C1N(C)C)C(=O)[O-].[Na+]

Origin of Product

United States

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